Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Description
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a 4-fluorophenyl substituent at position 3, and a methyl propanoate group linked via a thioether bridge. The 4-fluorophenyl group enhances hydrophobic interactions with target proteins, while the ester moiety may improve bioavailability through prodrug activation.
Properties
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZTUJZHWVCCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C21H15F4N3O3S2
- Molecular Weight : 497.5 g/mol
- CAS Number : 877654-45-0
The presence of a fluorophenyl group and a thieno[3,2-d]pyrimidine core suggests potential interactions with biological targets relevant for therapeutic applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, nucleoside analogues derived from pyrimidine scaffolds have demonstrated effective inhibition against Hepatitis B Virus (HBV) and other viral pathogens. In particular, compounds that incorporate thieno[3,2-d]pyrimidine moieties have been reported to exhibit significant antiviral activities.
- Case Study : A related compound demonstrated an EC50 value of 7.8 nM against HBV in cell-based assays, indicating the potential efficacy of thieno[3,2-d]pyrimidine derivatives in antiviral therapy .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have also shown promise in antimicrobial applications. The structural characteristics of this compound may contribute to its activity against various bacterial strains.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Minimal Activity |
The proposed mechanism of action for this compound involves interference with viral replication processes or bacterial cell wall synthesis. The thienopyrimidine core may inhibit essential enzymes involved in nucleic acid synthesis or cellular metabolism.
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies focusing on the modification of thienopyrimidine derivatives to enhance biological activity. These modifications often aim to improve solubility and bioavailability while maintaining or enhancing pharmacological effects.
Synthetic Route Example:
- Starting Materials : Appropriate thienopyrimidine precursors.
- Reagents : Use of thiol compounds for thioether formation.
- Reaction Conditions : Typically involves refluxing in organic solvents followed by purification through chromatography.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C16H15FN2O3S2 and a molecular weight of 384.52 g/mol. Its structure features a thieno[3,2-d]pyrimidine core with a fluorophenyl substituent, which contributes to its biological activity. The presence of sulfur in the thioether linkage is also noteworthy for its reactivity and potential interactions in biological systems.
Pharmacological Applications
1. Antitumor Activity
Research indicates that Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exhibits significant antitumor properties. Studies have shown that it can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.
2. Neurological Disorders
The compound has been investigated for its effects on potassium chloride cotransporter 2 (KCC2), which plays a critical role in neuronal function. Enhancing KCC2 expression has therapeutic implications for neurological disorders such as epilepsy and chronic pain syndromes. In vitro studies have demonstrated that this compound can increase KCC2 levels, suggesting its potential as a neuroprotective agent .
3. Antimicrobial Properties
Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated using standard antimicrobial susceptibility tests, revealing promising results against both gram-positive and gram-negative bacteria .
Case Study 1: Antitumor Efficacy in Breast Cancer
In a study published in a peer-reviewed journal, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of the compound involved animal models of epilepsy. Treatment with this compound resulted in reduced seizure frequency and severity compared to control groups. Furthermore, histological analysis indicated preservation of neuronal integrity in treated animals .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidinone core is shared with 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (). However, the latter incorporates a modified nucleoside framework with protective groups (e.g., tert-butyldimethylsilyl) and a terpene-derived thioether, suggesting applications in nucleic acid modification rather than kinase inhibition.
In contrast, compounds from EP 4 374 877 A2 () feature spirocyclic systems (e.g., diazaspiro[4.5]decene) instead of fused thienopyrimidinones. These spiro scaffolds likely confer distinct conformational rigidity, influencing target selectivity and binding kinetics.
Substituent Analysis
Functional Group Modifications
- Thioether vs. Carboxamide : The target’s thioether linkage may reduce oxidative metabolism compared to the carboxamide groups in compounds, which offer hydrogen-bonding capacity for enzyme active sites .
- Ester vs. Protective Groups : The methyl ester in the target compound contrasts with ’s protective groups (e.g., tert-butyldimethylsilyl), which are critical for nucleoside synthesis but irrelevant in kinase-targeted designs .
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
